molecular formula C8H8Cl2O4 B13493480 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13493480
M. Wt: 239.05 g/mol
InChI Key: NNTFRCCVFMISRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive motif in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the dichloro and methoxycarbonyl groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical and haloform reactions. The use of continuous flow reactors can enhance the efficiency and yield of the photochemical step, while batch processing can be employed for the haloform reaction .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigidity of the bicyclo[1.1.1]pentane scaffold can enhance binding affinity and selectivity .

Properties

Molecular Formula

C8H8Cl2O4

Molecular Weight

239.05 g/mol

IUPAC Name

2,2-dichloro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C8H8Cl2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12)

InChI Key

NNTFRCCVFMISRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2(Cl)Cl)C(=O)O

Origin of Product

United States

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